3-(1,3-Thiazol-2-yloxy)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-3-yloxy-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHMYCJOERSPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1,3 Thiazol 2 Yloxy Piperidine and Its Analogs
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps.
Key Disconnection Strategies
The primary disconnection for 3-(1,3-Thiazol-2-yloxy)piperidine involves cleaving the ether linkage between the thiazole (B1198619) and piperidine (B6355638) rings. This C-O bond disconnection is a common and effective strategy in the retrosynthesis of aryl ethers. Another key disconnection strategy focuses on the bonds within the piperidine ring itself, which can be broken down into acyclic precursors. nih.gov For more complex polycyclic structures, bond-network analysis can guide the selection of strategic disconnections to simplify the target molecule to a more manageable precursor. nih.gov
Two-bond disconnections can also be highly effective, often leading to more convergent and efficient syntheses. nih.gov For instance, in the synthesis of related heterocyclic systems, a two-bond disconnection of a ring system can reveal a fused precursor that is more readily accessible. nih.gov
Identification of Synthons and Readily Available Precursors
A synthon is a conceptual fragment resulting from a disconnection, which may not be a real molecule. The retrosynthetic disconnection of the C-O ether bond in the target molecule generates two key synthons: a piperidin-3-ol synthon and a 2-halothiazole synthon.
The corresponding real-world reagents, or synthetic equivalents, for these synthons are readily available. Piperidin-3-ol is a commercially available starting material. For the thiazole component, 2-chlorothiazole (B1198822) or 2-bromothiazole (B21250) are suitable precursors that can react with the hydroxyl group of piperidin-3-ol to form the desired ether linkage.
| Synthon | Readily Available Precursor |
| Piperidin-3-ol cation | Piperidin-3-ol |
| 2-Thiazolyl anion | 2-Halothiazole (e.g., 2-chlorothiazole) |
Functional Group Interconversions in Retrosynthetic Planning
One common FGI is the conversion of a carbonyl group to an alcohol via reduction, or the reverse oxidation of an alcohol to a carbonyl. imperial.ac.uk In the context of the piperidine ring, a ketone at the 3-position could be reduced to the required hydroxyl group. This strategy expands the range of accessible starting materials.
Construction of the Piperidine Ring System
The piperidine ring is a common structural motif in many biologically active compounds. ajchem-a.com Its synthesis can be achieved through various methods, including cyclization reactions and the reduction of pyridine (B92270) precursors.
Cyclization Reactions for Piperidine Formation
Intramolecular cyclization is a powerful method for constructing the piperidine ring. nih.gov This approach involves forming a cyclic structure from a single molecule containing all the necessary atoms. nih.gov The key is to have a nitrogen-containing acyclic precursor that can undergo ring closure.
Several types of cyclization reactions can be employed:
Reductive Amination: An aldehyde or ketone can react with an amine to form an imine, which is then reduced to form the C-N bond of the piperidine ring. nih.govmdpi.com
[5+1] Annulation: This method involves the reaction of a five-carbon component with a one-atom component (the nitrogen) to form the six-membered ring. nih.gov
Radical Cyclization: Radical reactions can initiate the cyclization of unsaturated precursors to form the piperidine ring. nih.gov
Dieckmann Condensation: This intramolecular reaction of a diester can be used to form 4-piperidones, which can then be further modified. dtic.mil
| Cyclization Method | Description | Reference |
| Reductive Amination | Condensation of an amine with a dicarbonyl compound followed by reduction. | nih.govmdpi.com |
| [5+1] Annulation | Reaction of a 1,5-dielectrophile with an amine. | nih.gov |
| Radical Cyclization | Intramolecular addition of a radical to an unsaturated bond. | nih.gov |
| Dieckmann Condensation | Intramolecular acylation of a diester to form a β-keto ester. | dtic.mil |
Reduction of Pyridine and Dihydropyridine Precursors
The reduction of pyridine and its derivatives is a widely used and effective method for synthesizing piperidines. nih.gov A variety of reducing agents and catalytic systems can be employed for this transformation.
Common methods for pyridine reduction include:
Catalytic Hydrogenation: This is a classic method that often employs transition metal catalysts such as platinum, palladium, or rhodium under hydrogen pressure. sciencemadness.orgresearchgate.net The conditions can often be harsh, requiring high temperatures and pressures. nih.gov
Dissolving Metal Reduction: The Birch reduction, using an alkali metal in liquid ammonia, can reduce the pyridine ring. Sodium in ethanol (B145695) has also been historically used. sciencemadness.org
Hydride Reduction: While less common for the direct reduction of pyridine itself, hydride reagents can be effective for reducing pyridinium (B92312) salts or dihydropyridines. dtic.mil For example, sodium borohydride (B1222165) can reduce N-alkylpyridinium salts. dtic.mil
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate, in the presence of a catalyst like palladium on carbon. organic-chemistry.org This approach often offers milder reaction conditions. organic-chemistry.org
| Reagent/Catalyst | Conditions | Reference |
| H₂/Pd/C, PtO₂, or Rh | High pressure and/or temperature | sciencemadness.orgresearchgate.net |
| Na/Ethanol | Reflux | sciencemadness.org |
| NaBH₄ | On pyridinium salts | dtic.mil |
| Ammonium formate/Pd/C | Mild conditions | organic-chemistry.org |
Multicomponent Approaches to Piperidine Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to construct complex molecular architectures like the piperidine ring in a single step. taylorfrancis.com These reactions involve the combination of three or more starting materials to form a product that contains the essential parts of all the reactants.
Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. One notable example is a one-pot, three-component transformation that utilizes aromatic aldehydes, amines, and acetoacetic esters. taylorfrancis.com This reaction can be catalyzed by various catalysts, including tetrabutylammonium (B224687) tribromide (TBATB) and aqua-compatible ZrOCl2·8H2O, under reflux conditions in ethanol. taylorfrancis.com Another approach involves a Yb(OTf)3 and AgOTf co-catalyzed one-pot reaction of dimethyl malonate and formaldehyde (B43269) O-benzyl oxime to produce piperidone derivatives. tandfonline.com
Biocatalysis has also been employed in MCRs for piperidine synthesis. For instance, immobilized Candida antarctica lipase (B570770) B (CALB) on magnetic halloysite (B83129) nanotubes has been used as a reusable catalyst for the reaction of benzaldehyde, aniline, and acetoacetate (B1235776) ester, yielding clinically valuable piperidines in good yields. rsc.org The use of water as a catalyst in some MCRs for piperidine synthesis represents a green and environmentally friendly approach. ajchem-a.com
Interactive Table: Examples of Multicomponent Reactions for Piperidine Synthesis
| Reactants | Catalyst | Key Features | Reference |
|---|---|---|---|
| Aromatic aldehydes, amines, acetoacetic esters | Tetrabutylammonium tribromide (TBATB) | One-pot, high functionalization | taylorfrancis.com |
| Aromatic aldehydes, amines, acetoacetic esters | ZrOCl2·8H2O | Aqua-compatible, one-pot | taylorfrancis.com |
| Dimethyl malonate, formaldehyde O-benzyl oxime | Yb(OTf)3 / AgOTf | Cocatalyzed, mild conditions | tandfonline.com |
| Benzaldehyde, aniline, acetoacetate ester | Immobilized Candida antarctica lipase B (CALB) | Biocatalytic, reusable catalyst | rsc.org |
| Aldehydes, 2,7-naphthalenediol, ammonium carboxylates | Choline chloride/urea | Pseudo-four-component reaction | ajchem-a.com |
Formation of the 1,3-Thiazole Moiety
The 1,3-thiazole ring is a common scaffold in many biologically active compounds and its synthesis has been extensively studied. nih.gov Several classical and modern methods are available for its construction.
Hantzsch Thiazole Synthesis and Variations
The Hantzsch thiazole synthesis is a cornerstone method for the formation of the thiazole ring. wikipedia.orgbepls.com It traditionally involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.org For example, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.org
Variations of the Hantzsch synthesis have been developed to improve efficiency and expand its scope. One-pot procedures have been reported for the synthesis of structurally diverse thiazoles by reacting α-haloketones with thioamides bearing either electron-donating or electron-withdrawing groups. derpharmachemica.com A catalyst-free and solvent-free approach for the synthesis of 2-aminothiazoles involves the Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793) or selenourea, which proceeds rapidly and in good yields. organic-chemistry.org Furthermore, a one-pot, multi-component reaction based on the Hantzsch synthesis has been developed using 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes in the presence of a reusable silica-supported tungstosilisic acid catalyst under conventional heating or ultrasonic irradiation. bepls.com
Cyclocondensation Reactions for Thiazole Ring Formation
Cyclocondensation reactions provide another versatile route to thiazole derivatives. nih.gov For instance, 2-aminothiazoles can be synthesized through the cyclocondensation of suitably substituted acetophenones with thiourea in the presence of bromine. nih.govmdpi.com The resulting 2-aminothiazoles can be further functionalized. For example, reaction with chloroacetyl chloride yields chloroacetamides, which can be used in subsequent synthetic steps. nih.govmdpi.com
Microwave-assisted cyclocondensation has been shown to be an efficient method for the synthesis of certain thiazole derivatives, offering better yields and shorter reaction times compared to conventional heating methods. researchgate.net For example, the dehydrative cyclocondensation of Schiff's bases (prepared from 2-aminothiazole (B372263) and aryl aldehydes) with phenylacetyl chloride in dioxane in the presence of triethylamine (B128534) yields monocyclic β-lactams containing a thiazole moiety. researchgate.net
Ring Transformation Reactions for Thiazole Scaffolds
Ring transformation reactions offer an alternative strategy for the synthesis of thiazole scaffolds. For instance, pyrano[2,3-d]thiazoles can be synthesized through tandem Knoevenagel, Michael, and ring transformation reactions of 3-arylrhodanines, aromatic aldehydes, and a mercaptoacetyl transfer agent. purkh.com In some cases, thiazoles can undergo cycloaddition reactions, which, after extrusion of sulfur, can lead to the formation of pyridines. wikipedia.org
Strategies for Ether Linkage Formation
The final key step in the synthesis of this compound is the formation of the ether linkage between the piperidine and thiazole rings.
O-Alkylation and O-Arylation Methodologies
O-alkylation is a common method for forming ether linkages. In the context of synthesizing the target compound, this would typically involve the reaction of a 3-hydroxypiperidine (B146073) derivative with a 2-halothiazole. The reactivity of halogens on the thiazole ring towards nucleophilic substitution is a key consideration. The C2-position of the thiazole ring is electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com However, a strong nucleophile or activation of the ring may be necessary for the reaction to proceed efficiently. pharmaguideline.comnumberanalytics.com
Chemoselective O-alkylation can be a challenge, as N-alkylation can be a competing reaction. Studies on similar heterocyclic systems, such as pyrimidinones, have shown that the choice of alkylating agent and reaction conditions can significantly influence the outcome. nih.gov For instance, a convergent protocol based on direct alkylation using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines has been shown to be more efficient than a linear protocol involving cyclocondensation for the synthesis of O-alkylated pyrimidines. nih.gov These findings suggest that a carefully designed strategy is crucial for the successful and selective O-alkylation of 3-hydroxypiperidine with a suitable 2-halothiazole derivative.
Interactive Table: Chemical Compounds Mentioned
| Compound Name | Structure |
|---|---|
| This compound | C8H12N2OS |
| Piperidine | C5H11N |
| 1,3-Thiazole | C3H3NS |
| Acetoacetic ester | C6H10O3 |
| Tetrabutylammonium tribromide (TBATB) | C16H36Br3N |
| Zirconyl chloride octahydrate (ZrOCl2·8H2O) | Cl2OZr·8H2O |
| Dimethyl malonate | C5H8O4 |
| Formaldehyde O-benzyl oxime | C8H9NO |
| Ytterbium(III) triflate (Yb(OTf)3) | C3F9O9S3Yb |
| Silver triflate (AgOTf) | CF3O3SAg |
| Candida antarctica lipase B (CALB) | Enzyme |
| 2,4-Dimethylthiazole | C5H7NS |
| Chloroacetone | C3H5ClO |
| Thioacetamide | C2H5NS |
| 2-Bromoacetophenone | C8H7BrO |
| Thiourea | CH4N2S |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | C8H7BrO4 |
| Chloroacetyl chloride | C2H2Cl2O |
| 3-Arylrhodanine | Varies |
| 3-Hydroxypiperidine | C5H11NO |
| 2-Halothiazole | C3H2ClNS (example) |
| 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidine | Varies |
Palladium-Catalyzed Cross-Coupling Reactions
The formation of the ether linkage between the thiazole and piperidine rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, are powerful methods for the construction of C-O bonds and are highly applicable in this context.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extensively developed for the formation of carbon-nitrogen and carbon-oxygen bonds. While originally focused on C-N bonds, its application has expanded to include the synthesis of aryl ethers. The reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the coupling of a 2-halothiazole with 3-hydroxypiperidine. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
The Ullmann condensation is another important method for the formation of aryl ethers, traditionally using copper catalysis. These reactions often require high temperatures and stoichiometric amounts of copper. However, modern modifications have been developed that utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. The Ullmann-type reaction could be employed to couple a 2-halothiazole with 3-hydroxypiperidine to yield the desired product.
| Coupling Reaction | Catalyst System (General) | Reactants | Product |
| Buchwald-Hartwig | Palladium catalyst (e.g., Pd(OAc)2) + Phosphine ligand | 2-Halothiazole + 3-Hydroxypiperidine | This compound |
| Ullmann Condensation | Copper catalyst (e.g., CuI) + Ligand (optional) | 2-Halothiazole + 3-Hydroxypiperidine | This compound |
Stereoselective Synthesis of this compound Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound derivatives is of paramount importance.
Enantioselective Approaches to Piperidine Chiral Centers
The piperidine ring of the target molecule contains a chiral center at the C3 position. The enantioselective synthesis of 3-hydroxypiperidine is a key strategy to obtain enantiomerically pure final products. Several methods have been developed for this purpose.
Enzymatic and whole-cell biocatalysis offer a green and highly selective approach to chiral 3-hydroxypiperidine. For instance, the enantioselective reduction of N-Boc-3-piperidone using Baker's yeast, isolated ketoreductase enzymes, or microbial cells can produce (S)-1-Boc-3-hydroxypiperidine with high enantiomeric excess. nih.govdicp.ac.cn The use of coexpression systems of ketoreductase and glucose dehydrogenase has also been shown to be an efficient method for the synthesis of (S)-N-Boc-3-hydroxypiperidine. dicp.ac.cn
Organocatalysis provides another powerful tool for the asymmetric synthesis of chiral piperidines. Proline and its derivatives are often used as chiral catalysts in various transformations that lead to the formation of chiral piperidine rings.
| Method | Precursor | Catalyst/Reagent | Product |
| Biocatalytic Reduction | N-Boc-3-piperidone | Ketoreductase/Whole Cells | (S)-1-Boc-3-hydroxypiperidine |
| Chemical Resolution | Racemic 3-hydroxypiperidine | Chiral resolving agent (e.g., L-camphorsulfonic acid) | (S)- or (R)-3-hydroxypiperidine |
Diastereoselective Control in Cyclization Reactions
For analogs of this compound with additional substituents on the piperidine ring, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective cyclization reactions are commonly employed to construct the piperidine ring with the desired stereochemical outcome.
For example, the diastereoselective synthesis of 2,3,6-trisubstituted piperidines has been achieved through a sequence involving a nitro-Mannich reaction followed by a ring-closing condensation. nih.gov The relative stereochemistry between the C2 and C3 positions can be controlled by either kinetic or thermodynamic protonation of a nitronate intermediate. nih.gov The stereochemistry at the C6 position can be influenced by the choice of reducing agent for the imine intermediate. nih.gov Similarly, the synthesis of cis-2,3-disubstituted piperidines has been accomplished via a copper-catalyzed asymmetric cyclizative aminoboration. nih.gov
Chiral Auxiliary and Organocatalysis in Hybrid Systems
Chiral auxiliaries can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This approach has been used in the asymmetric synthesis of substituted piperidines.
Hybrid systems that combine biocatalysis and organocatalysis are also emerging as a powerful strategy. For instance, a transaminase can be used to generate a chiral amine intermediate in situ, which then undergoes an organocatalyzed reaction to form a chiral piperidine. thieme-connect.com This approach combines the high selectivity of enzymes with the versatility of organocatalysis.
Synthesis of Structurally Modified Analogs
Substituent Variation on the Thiazole Ring
To explore the structure-activity relationship of this compound, it is essential to synthesize analogs with different substituents on the thiazole ring. This is typically achieved by starting with a pre-functionalized 2-halothiazole, which is then coupled with 3-hydroxypiperidine.
The synthesis of substituted 2-bromothiazoles is a key step in this process. For example, 2-bromo-4-methylthiazole (B1268296) can be prepared by the electrophilic bromination of 4-methylthiazole. acs.org Similarly, 2-bromo-4-phenylthiazole (B1277947) can be synthesized from 2-amino-4-phenylthiazole. nih.gov The synthesis of 2-chloro-4-phenylthiazole (B162996) has also been reported. nih.gov These halogenated thiazoles can then be used in palladium-catalyzed cross-coupling reactions to introduce the piperidine moiety.
| Substituted Thiazole | Starting Material | Key Reagent |
| 2-Bromo-4-methylthiazole | 4-Methylthiazole | Bromine |
| 2-Bromo-4-phenylthiazole | 2-Amino-4-phenylthiazole | n-Butyl nitrite, CuBr2 |
| 2-Chloro-5-chloromethylthiazole | Allyl isothiocyanate | Chlorinating agent |
Functionalization of the Piperidine Ring Nitrogen
The secondary amine of the piperidine ring is a key handle for introducing a vast array of substituents, which can modulate the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. Common strategies include reductive amination, N-alkylation, and N-sulfonylation.
Reductive Amination: This is a powerful one-pot procedure for N-substitution. It involves the reaction of a secondary amine, such as a this compound precursor, with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. The borane-pyridine (BAP) complex is an effective and less toxic alternative to traditional reagents like sodium cyanoborohydride. tandfonline.comtandfonline.com This method is compatible with a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic variants, and tolerates various functional groups like esters and olefins. tandfonline.com
| Aldehyde Type | Reagent | Product | Notes | Ref |
| Aromatic | Borane-Pyridine (BAP) | N-Arylmethyl-piperidine | Good yields, avoids nitrile impurities. | tandfonline.com |
| Heteroaromatic | Borane-Pyridine (BAP) | N-Heteroarylmethyl-piperidine | Electron-withdrawing groups on the aldehyde can slow the reaction. | tandfonline.com |
| Aliphatic | Borane-Pyridine (BAP) | N-Alkyl-piperidine | Can be performed in various protic and aprotic solvents. | tandfonline.com |
N-Alkylation and N-Acylation: Direct alkylation of the piperidine nitrogen with agents like benzyl (B1604629) halides is a common approach. For instance, 3-hydroxypyridine (B118123) can be converted to N-benzyl-3-hydroxypiperidine through N-benzylation followed by reduction of the pyridine ring. quickcompany.in The nitrogen can also be acylated, often to install a protecting group such as the tert-butoxycarbonyl (Boc) group. google.com This is a crucial step in multi-step syntheses, as the Boc group can direct lithiation to the α-carbon and can be removed under acidic conditions. beilstein-journals.orgchemicalbook.com
| Reaction Type | Reagent Example | Substrate Example | Product Example | Ref |
| N-Alkylation | Benzyl bromide | 3-Hydroxypiperidine | N-Benzyl-3-hydroxypiperidine | quickcompany.inpatsnap.com |
| N-Acylation | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | 3-Hydroxypiperidine | N-Boc-3-hydroxypiperidine | google.comchemicalbook.com |
N-Sulfonylation: The introduction of a sulfonyl group onto the piperidine nitrogen yields sulfonamides, which are important functional groups in pharmaceuticals. This can be achieved by reacting the piperidine with sulfonyl chlorides. usm.edu An alternative, iodine-mediated method allows for the coupling of cyclic amines with sulfonyl hydrazides to generate vinyl sulfones, which are versatile synthetic intermediates. researchgate.net
Substitution Patterns on the Piperidine Carbon Framework
Introducing substituents onto the carbon skeleton of the piperidine ring offers a powerful way to explore the chemical space and fine-tune biological activity. Methodologies range from the cyclization of functionalized precursors to the direct, site-selective C–H functionalization of the pre-formed ring.
Hydrogenation of Substituted Pyridines: A classical and effective method for accessing substituted piperidines is the hydrogenation of corresponding pyridine precursors. nih.gov This approach allows for the synthesis of a wide variety of regio- and diastereoisomers. For example, hydrogenation of disubstituted pyridines can diastereoselectively yield cis-piperidines, which can then be epimerized to their trans-diastereoisomers under base-mediated conditions. whiterose.ac.uk This strategy has been used to create a comprehensive library of methyl-substituted pipecolinates. whiterose.ac.uk
Direct C–H Functionalization: Modern synthetic chemistry has seen the rise of direct C–H functionalization, a strategy that avoids the need for pre-functionalized substrates. In the context of the piperidine ring, rhodium-catalyzed reactions have proven particularly effective for site-selective substitution. nih.govnih.gov The position of functionalization (C2, C3, or C4) can be controlled by the judicious choice of the N-protecting group and the rhodium catalyst. nih.govnih.govresearchgate.net
C2-Functionalization: The C2 position is electronically activated and thus a favored site for C–H insertion. Catalysis with Rh₂(R-TCPTAD)₄ on N-Boc-piperidine or Rh₂(R-TPPTTL)₄ on N-Bs-piperidine can generate 2-substituted analogs. nih.govresearchgate.net Direct α-lithiation of N-Boc-piperidine followed by trapping with an electrophile is another established method for C2-functionalization. beilstein-journals.orgnih.gov
C4-Functionalization: While electronically less favored than C2, the C4 position can be targeted. This is achieved by using sterically demanding catalysts and N-protecting groups (e.g., N-α-oxoarylacetyl group with Rh₂(S-2-Cl-5-BrTPCP)₄) that block the C2 position and direct the reaction to the sterically more accessible C4 site. nih.govnih.gov An alternative route involves the allylic C–H functionalization of an N-Boc-dihydropyridine precursor, followed by hydrogenation. nih.gov
C3-Functionalization: The C3 position is electronically deactivated, making direct C–H insertion challenging. nih.govresearchgate.net An elegant, indirect approach circumvents this issue. It involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive and stereoselective opening of the cyclopropane (B1198618) ring to install the desired substituent at the C3 position. nih.govnih.gov Additionally, a transition-metal-free method using N-iodosuccinimide (NIS) allows for the β-C–H sulfonylation of tertiary cyclic amines to produce enaminyl sulfones, providing another route to C3-functionalized systems. rsc.org
| Position | Method | Key Reagents/Catalysts | Notes | Ref |
| C2 | C–H Insertion | N-Boc-piperidine, Rh₂(R-TCPTAD)₄ | Electronically favored position. | nih.govresearchgate.net |
| C3 | Cyclopropanation/Ring-Opening | N-Boc-tetrahydropyridine, Rhodium catalyst, Reductant | Indirect method to overcome electronic deactivation. | nih.govnih.gov |
| C4 | C–H Insertion | N-α-oxoarylacetyl-piperidine, Rh₂(S-2-Cl-5-BrTPCP)₄ | Steric control directs functionalization away from C2. | nih.govnih.gov |
These synthetic strategies provide a robust toolbox for the creation of diverse libraries of this compound analogs, enabling detailed exploration of structure-activity relationships.
Chemical Reactivity and Transformation Chemistry
Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring, a key component of 3-(1,3-thiazol-2-yloxy)piperidine, is an aromatic system with distinct reactivity towards electrophiles. While the thiazole ring is generally considered electron-deficient, it can undergo electrophilic aromatic substitution (EAS) reactions. pharmaguideline.commasterorganicchemistry.com The position of substitution is influenced by the existing substituents on the ring.
The aromaticity of the thiazole ring is due to the delocalization of pi (π) electrons, which gives it stability. nih.gov However, this aromaticity is less pronounced than in benzene, making the ring susceptible to certain reactions. The lone pair of electrons on the nitrogen atom contributes to the electron density of the ring, while the sulfur atom can act as an electron donor. pharmaguideline.com
In the context of this compound, the 2-oxy-piperidine substituent will influence the regioselectivity of electrophilic attack. Generally, electrophilic substitution on the thiazole ring tends to occur at the C5 position, which is slightly electron-rich. pharmaguideline.com If the C5 position is already substituted, electrophiles are less likely to attack other positions on the ring. pharmaguideline.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. fiveable.memasterorganicchemistry.com For instance, nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids. fiveable.me
It is important to note that the reaction conditions, such as the nature of the electrophile and the presence of catalysts, can significantly impact the outcome of the reaction. masterorganicchemistry.com
Nucleophilic Reactions at the Piperidine (B6355638) Nitrogen and Carbon Centers
The piperidine ring in this compound offers multiple sites for nucleophilic attack. The secondary amine nitrogen is a primary site of reactivity, readily undergoing reactions such as N-acylation. For example, it can react with nitrogen-protecting reagents in an organic solvent under the influence of an inorganic base. google.com
The carbon atoms of the piperidine ring can also be targets for nucleophilic substitution, although this is less common than reactions at the nitrogen. The 3-hydroxy group of 3-hydroxypiperidine (B146073), a related compound, can be used to synthesize various derivatives, indicating the potential for reactions at the C3 position of the piperidine ring in the title compound. chemicalbook.com
Oxidation and Reduction Chemistry of the Thiazole and Piperidine Rings
Both the thiazole and piperidine rings within this compound can undergo oxidation and reduction reactions, leading to a variety of transformed products.
Thiazole Ring: The thiazole ring is generally resistant to oxidation by reagents like nitric acid. slideshare.net However, strong oxidizing agents such as potassium permanganate (B83412) can lead to ring opening. slideshare.net Oxidation of the nitrogen atom in the thiazole ring can form a thiazole N-oxide, which can be achieved using various oxidizing agents, including mCPBA and hypofluorous acid. wikipedia.org The sulfur atom can also be oxidized to a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.org
Reduction of the thiazole ring is also possible. While resistant to many reducing agents, desulfurization can be achieved using Raney nickel. slideshare.net Catalytic hydrogenation with platinum and metal reductions in hydrochloric acid are also effective methods for reducing the thiazole ring. pharmaguideline.com
Piperidine Ring: The piperidine ring, being a saturated heterocycle, is generally more susceptible to oxidation than the aromatic thiazole ring. Oxidation of the piperidine ring can lead to the formation of various products depending on the reagents and reaction conditions. For instance, 3-hydroxypiperidine can be oxidized to 2-pyrrolidinone (B116388) using iodosylbenzene. sigmaaldrich.com
Reduction of the piperidine ring itself is not a common transformation as it is already a saturated system.
Stability Under Diverse Chemical Conditions
Studies on thiazole-containing macrocycles have shown that the thiazole ring is significantly more stable towards aerobic conditions and less susceptible to reactions like the Wasserman rearrangement compared to oxazoles. nih.gov This enhanced stability is attributed to the greater aromatic character of the thiazole ring. nih.gov
However, the ether linkage between the thiazole and piperidine rings could be a point of lability under certain conditions, such as strong acidic or basic hydrolysis. The Hantzsch thiazole synthesis, a common method for forming the thiazole ring, can be influenced by acidic conditions, sometimes leading to a change in regioselectivity. rsc.org
Rearrangement Reactions and Fragmentations
The structural features of this compound allow for the possibility of rearrangement and fragmentation reactions under specific conditions.
Rearrangement Reactions: The piperidine ring can undergo various rearrangement reactions. For example, β-amino alcohols can undergo a highly enantioselective rearrangement catalyzed by trifluoroacetic anhydride. organic-chemistry.org While specific rearrangement reactions for this compound are not extensively documented, the inherent reactivity of the piperidine scaffold suggests this potential. tandfonline.comacs.org
Fragmentations: Mass spectrometry studies of thiazole derivatives provide insights into their fragmentation patterns. The thiazole ring can undergo opening with the subsequent release of smaller molecules like acetylene. researchgate.net The fragmentation of the molecular ion can also involve the loss of substituents from the ring. researchgate.net For instance, the mass spectrum of a thiazole derivative showed the elimination of an NH2 group followed by the loss of an OH radical. researchgate.net The specific fragmentation pattern of this compound would depend on the ionization conditions and the relative stability of the resulting fragments.
Conformational Analysis and Stereochemistry
Conformational Preferences of the Piperidine (B6355638) Ring in 3-(1,3-Thiazol-2-yloxy)piperidine
To discuss the conformational preferences of the piperidine ring, data on the equilibrium between different chair, boat, and twist-boat conformations would be necessary. For a 3-substituted piperidine, the key aspect is the preference of the substituent for an axial versus an equatorial position. This is influenced by steric and electronic factors. Without experimental or computational studies on This compound , any discussion on whether the thiazolyloxy group prefers an axial or equatorial position would be purely speculative.
Rotational Isomerism Around the Thiazolyl-Oxygen-Piperidine Linkage
The bond connecting the thiazole (B1198619) ring, the oxygen atom, and the piperidine ring (C-O-C) allows for rotational isomerism (rotamers). An analysis of this aspect would require energy profiling of the rotation around these bonds to identify the most stable conformers. Such data, typically obtained from computational modeling or specialized NMR experiments, is not available for this specific compound.
Experimental Techniques for Stereochemical Assignment (e.g., NMR Spectroscopy, X-ray Crystallography)
The definitive assignment of stereochemistry and conformation relies on experimental techniques.
NMR Spectroscopy: While general NMR spectra for the basic piperidine structure are known, specific 1H and 13C NMR data for This compound were not found. chemicalbook.comymdb.ca Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, would be required to determine through-space proximity of atoms and thus deduce the preferred conformation. No such studies have been published.
X-ray Crystallography: A single-crystal X-ray structure would provide the most definitive and accurate picture of the molecule's solid-state conformation and the relative arrangement of its constituent parts. A search of crystallographic databases yielded no crystal structure for this compound.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A typical DFT study of 3-(1,3-thiazol-2-yloxy)piperidine would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms, followed by calculations to determine its electronic characteristics. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations on similar organic molecules.
Investigation of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A larger gap generally implies higher stability and lower chemical reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring and the oxygen atom, while the LUMO would likely be distributed across the thiazole ring system. Analysis of related thiazole derivatives suggests that the HOMO-LUMO energy gap would be a key indicator of its electronic behavior.
Table 1: Representative Frontier Molecular Orbital Data for a Thiazole Derivative (Note: This table is illustrative and not specific to this compound)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
Red/Yellow Regions: Indicate negative electrostatic potential, typically found around electronegative atoms like nitrogen and oxygen. These areas are susceptible to electrophilic attack. For this compound, negative potential would be expected around the nitrogen atom of the piperidine (B6355638) ring and the nitrogen and sulfur atoms of the thiazole ring.
Blue Regions: Indicate positive electrostatic potential, usually located around hydrogen atoms, especially those bonded to heteroatoms. These regions are prone to nucleophilic attack.
The MEP surface provides insights into how the molecule might interact with biological targets or other molecules.
Theoretical Descriptors for Molecular Characteristics
From the optimized molecular structure and electronic properties, several theoretical descriptors can be calculated to quantify the molecule's characteristics. These quantum chemical descriptors help in understanding its reactivity, stability, and other properties.
Table 2: Key Theoretical Descriptors (Note: This table is illustrative of descriptors that would be calculated)
| Descriptor | Definition | Significance |
|---|---|---|
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Measures the molecule's ability to donate electrons. |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Measures the molecule's ability to accept electrons. |
| Electronegativity (χ) | The power of an atom to attract electrons ( (I+A)/2 ) | Indicates the overall electron-attracting tendency. |
| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | A measure of molecular stability and reactivity. |
| Global Softness (S) | The reciprocal of hardness ( 1/η ) | Indicates the molecule's polarizability. |
Molecular Dynamics Simulations
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational changes and interactions with its environment.
Conformational Sampling and Dynamics
The piperidine ring in this compound can adopt various conformations, with the chair form being the most stable for simple piperidines. MD simulations can explore the conformational landscape of the entire molecule, including the rotation around the C-O single bond connecting the piperidine and thiazole rings. These simulations can identify the most populated conformations and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its activity. For instance, studies on N-acylpiperidines have shown how pseudoallylic strain can dictate the preference for axial or equatorial substituents, a factor that could be relevant for this compound.
Intermolecular Interactions and Solvent Effects
MD simulations are particularly useful for studying how this compound interacts with other molecules, such as water (in an aqueous environment) or a biological receptor. By explicitly including solvent molecules in the simulation box, one can analyze the formation of hydrogen bonds and other non-covalent interactions. This provides a more realistic model of the molecule's behavior in a biological context and helps to understand its solubility and binding affinity. The effect of the solvent on conformational preferences can also be significant.
Molecular Docking and Ligand-Target Recognition Principles
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. For the compound this compound, specific molecular docking studies are not extensively available in the reviewed literature. However, the principles of ligand-target recognition can be inferred from studies on related thiazole and piperidine derivatives.
Computational Assessment of Binding Modes
While direct computational assessments of the binding modes for this compound are not detailed in the available research, the general methodology involves placing the ligand into the binding site of a target protein and evaluating the energetic favorability of various poses. This process helps in identifying the most likely binding orientation. For related heterocyclic compounds, computational studies have been employed to understand their interactions with biological targets. mdpi.com
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Pi-Sulfur Interactions)
The structural motifs of this compound, namely the thiazole ring and the piperidine ring, suggest the potential for several types of non-covalent interactions that are crucial for molecular recognition.
Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The nitrogen and sulfur atoms in the thiazole ring can also participate as hydrogen bond acceptors.
Pi-Stacking: The aromatic thiazole ring can engage in pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.
Pi-Sulfur Interactions: The sulfur atom in the thiazole ring can participate in pi-sulfur interactions, a type of non-covalent interaction between a sulfur atom and an aromatic ring.
Although specific studies on this compound are lacking, research on other thiazole-containing compounds highlights the importance of these interactions in their biological activity. uni.lu
Rational Ligand Design Based on Computational Insights
Rational ligand design utilizes computational insights to modify a lead compound to improve its binding affinity and selectivity for a specific target. In the absence of specific computational data for this compound, a hypothetical rational design strategy would involve:
Identifying a biological target of interest.
Performing molecular docking of this compound into the target's binding site.
Analyzing the predicted binding mode and non-covalent interactions.
Introducing chemical modifications to the piperidine or thiazole rings to enhance favorable interactions or mitigate unfavorable ones. For instance, adding substituents to the piperidine ring could create additional hydrogen bonds or hydrophobic interactions.
This iterative process of design, synthesis, and testing, guided by computational predictions, is a cornerstone of modern drug discovery.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural or property descriptors of a compound with its physicochemical properties. For a series of related compounds, QSPR models can be developed to predict properties such as solubility, boiling point, or partitioning behavior.
For this compound, a QSPR study would involve calculating a variety of molecular descriptors, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Describing the electronic properties of the molecule.
Physicochemical descriptors: Such as logP and molar refractivity.
These descriptors would then be used to build a mathematical model that relates them to a specific property of interest. No specific QSPR models for this compound were found in the reviewed literature.
Structure Interaction Relationship Sir Methodologies and Scaffold Exploration
Systematic Exploration of Structural Variations and Their Impact on Molecular Interactions
The biological activity of a compound is intrinsically linked to its three-dimensional structure and its ability to interact with a target protein. For the 3-(1,3-Thiazol-2-yloxy)piperidine scaffold, variations in each of its core components can profoundly influence these interactions.
The thiazole (B1198619) ring is a common feature in many biologically active compounds and approved drugs, valued for its ability to engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and aromatic stacking. nih.govnih.gov The electronic properties of the thiazole ring can be fine-tuned by introducing substituents at its C4 and C5 positions.
Research on various 1,3-thiazole derivatives has demonstrated that substituents significantly influence their biological profiles. For instance, in studies of thiazole derivatives as cholinesterase inhibitors, the nature of the substituent on the thiazole ring was critical for potency and selectivity. academie-sciences.fracademie-sciences.fr Amide- and amine-based substituents have been explored, with their size and electronic properties dictating the strength of interaction with amino acid residues in the enzyme's active site. academie-sciences.fr Similarly, in the development of anticancer agents, different substitutions on the thiazole scaffold led to varying levels of antiproliferative activity. nih.gov For example, the presence of specific aromatic or heterocyclic moieties attached to the core thiazole structure can enhance binding affinity through additional hydrophobic or pi-stacking interactions. academie-sciences.fr
Table 1: Impact of Thiazole Ring Substituents on Biological Activity in Related Compounds
| Base Scaffold | Substituent on Thiazole Ring | Observed Effect on Activity | Reference |
| 1,3-Thiazole-piperazine | 2-pyridyl, benzyl (B1604629) | Increased acetylcholinesterase inhibition compared to the standard drug, donepezil. | academie-sciences.fracademie-sciences.fr |
| 2-Pyrazolin-1-yl-thiazole | p-substituted phenyl at pyrazoline C3 | Modifications influenced antimicrobial activity against various bacterial strains. | nih.gov |
| 1,3-Thiazole Analogues | Varied substitutions | Exhibited significant antiproliferative activity against breast cancer cell lines. | nih.gov |
| Thiazole-based fragments | Amines, bromides, carboxylic acids | Acted as inhibitors of various enzymes, though some showed non-specific reactivity. | nih.govresearchgate.net |
Furthermore, substitution on the piperidine (B6355638) nitrogen (N1 position) can dramatically alter the ring's conformational preference and physicochemical properties. nih.gov N-alkylation or N-acylation can introduce steric bulk or change the hydrogen-bonding capacity, influencing how the molecule fits into a binding pocket. nih.gov Studies on other substituted piperidines have shown that even minor changes, such as the addition of a methyl group, can significantly impact biological activity by altering the compound's interaction with target proteins. ajchem-a.com The synthesis of diverse piperidine libraries often focuses on varying substituents at different positions to explore the chemical space and optimize target engagement comprehensively. nih.gov
Table 2: Influence of Piperidine Substitution on Conformation and Activity
| Piperidine Derivative Class | Substitution Pattern | Influence on Molecular Properties | Reference |
| 2-Arylpiperidines | N-alkylation vs. N-acylation | Switches the conformational preference of the 2-aryl group between axial and equatorial. | nih.gov |
| Piperidine-3-carboxylic acids | Various N-substituents | Affected blood-brain barrier permeability and GABA transporter interaction. | ajchem-a.com |
| Thiazolo[5,4-d]pyrimidines | Piperidine at various positions | Substitution was crucial for potent inhibition of HIV-1 reverse transcriptase. | researchgate.net |
| 3-Amino piperidines | Acylation of exocyclic amine | Created a library of compounds with varied biological activities. | researchgate.net |
In this compound, the ether (-O-) linkage connects the thiazole and piperidine rings. This linker is not merely a spacer but an integral part of the pharmacophore. Its key characteristics include:
Flexibility: The C-O-C bond provides rotational freedom, allowing the thiazole and piperidine rings to adopt various relative orientations. This flexibility can be advantageous for fitting into a binding site but can also come at an entropic cost upon binding.
Hydrogen Bonding: The oxygen atom is a hydrogen bond acceptor, which can form a critical interaction with a hydrogen bond donor residue (e.g., the amide backbone or side chains like tyrosine or serine) in a protein target.
Electronic Effects: The electronegative oxygen atom influences the electronic properties of the attached thiazole ring.
The nature of the linker is a key variable in drug design. Modifying its length, rigidity, or hydrogen-bonding capacity can optimize binding affinity and selectivity. While no direct studies on the oxy-ether linker in this specific compound are available, general principles suggest that replacing it with, for example, an amino, thioether, or short alkyl chain would significantly alter the molecule's conformational profile and interaction potential.
Rational Design Principles for Optimized Molecular Interactions
Rational design strategies leverage structural information to create molecules with improved properties. For a scaffold like this compound, several approaches can be envisioned.
Fragment-based drug discovery (FBDD) is a powerful method for lead generation that starts with identifying small, low-affinity molecules (fragments) that bind to a biological target. nih.gov These fragments are then grown or linked to produce a more potent lead compound. The this compound scaffold can be deconstructed into its constituent fragments: a thiazole fragment and a piperidine fragment.
Screening campaigns have identified thiazole-containing fragments as hits against various targets. nih.govresearchgate.net However, the thiazole scaffold, particularly 2-aminothiazoles, can sometimes be a source of non-specific activity or assay interference, requiring careful validation. nih.gov Similarly, libraries of 3D-shaped fragments often include substituted piperidines and pyrrolidines to explore non-flat chemical space. researchgate.net An FBDD approach could involve identifying a thiazole fragment that binds in one sub-pocket of a target and a piperidine fragment that binds in an adjacent one, followed by designing an appropriate linker to connect them, thus recreating a lead compound with high affinity.
Scaffold hopping is a computational or knowledge-based strategy to design novel compounds by replacing a central molecular core (the scaffold) with a functionally equivalent but structurally different one. nih.govresearchgate.net This is often done to improve properties like synthetic accessibility, patentability, or metabolic stability while maintaining the key interactions required for biological activity. u-strasbg.fr
For the this compound scaffold, one could envision several scaffold hops:
Thiazole Ring Replacement: The thiazole ring could be replaced by other five- or six-membered heterocycles that can mimic its hydrogen bonding and aromatic interactions. Potential isosteres include oxazole, isoxazole, pyrazole, or even a substituted phenyl ring. nih.gov
Piperidine Ring Replacement: The piperidine ring could be hopped to other saturated heterocycles like pyrrolidine, morpholine, or thiomorpholine, or even to an acyclic amine, to explore different conformational constraints and physicochemical properties.
Linker Isosterism: The ether linker (-O-) could be replaced with bioisosteres such as a thioether (-S-), an amine (-NH-), or a methylene (B1212753) (-CH2-) group to modulate flexibility and hydrogen-bonding patterns.
This strategy allows for the exploration of novel chemical space while retaining the essential pharmacophoric features of the original hit compound. nih.govu-strasbg.fr
Chemical Space Mapping and Scaffold Diversification
Chemical space mapping for a molecule like this compound involves exploring how modifications to its core thiazole and piperidine structures, as well as the linker connecting them, affect its interaction with biological targets. Scaffold diversification is a key strategy to expand the chemical space and discover compounds with improved potency, selectivity, and pharmacokinetic properties. thieme-connect.com
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic drugs. globalresearchonline.netnih.govresearchgate.net Its unique structural and electronic properties allow it to engage in various types of interactions with biological macromolecules.
Biological Significance and Activities: Thiazole derivatives exhibit a remarkable breadth of biological activities. nih.govnih.gov They are integral components of drugs with applications as:
Anticancer agents: Compounds like Dasatinib and Tiazofurin contain a thiazole nucleus. globalresearchonline.netcolab.ws
Antimicrobial agents: Thiazoles are found in antibacterial, antifungal, and antiparasitic drugs such as Sulfathiazole and Nitazoxanide. globalresearchonline.netnih.govbohrium.com
Anti-inflammatory agents: Meloxicam and Fentiazac are examples of non-steroidal anti-inflammatory drugs (NSAIDs) featuring a thiazole ring. globalresearchonline.net
Antiviral agents: The anti-HIV medication Ritonavir incorporates a thiazole moiety. globalresearchonline.netbohrium.com
The diverse pharmacological profile of the thiazole scaffold makes it a valuable building block in drug discovery. epa.govmdpi.com Researchers continuously explore the synthesis of novel thiazole derivatives to identify new therapeutic leads. nih.govresearchgate.net
Table 1: Examples of FDA-Approved Drugs Containing a Thiazole Scaffold
| Drug Name | Therapeutic Class |
| Dasatinib | Anticancer |
| Ritonavir | Antiviral (Anti-HIV) |
| Sulfathiazole | Antibacterial |
| Meloxicam | Anti-inflammatory |
| Nitazoxanide | Antiparasitic |
This table provides examples of the diverse applications of the thiazole scaffold in medicine.
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals and natural alkaloids. nih.govnih.govexlibrisgroup.com Its saturated, three-dimensional structure allows it to interact favorably with protein binding sites, often leading to high potency and selectivity. lifechemicals.com
Biological Significance and Activities: The versatility of the piperidine scaffold is demonstrated by its presence in a wide array of drug classes: nih.govijnrd.org
Central Nervous System (CNS) agents: Many antipsychotics (e.g., Haloperidol, Risperidone) and analgesics (e.g., Fentanyl, Meperidine) are based on the piperidine structure. exlibrisgroup.comijnrd.org
Antihistamines: Second-generation antihistamines like Loratadine and Fexofenadine feature a piperidine ring. ijnrd.org
Anticancer agents: The piperidine moiety is increasingly incorporated into the design of modern anticancer drugs. encyclopedia.pub
Antiviral agents: Certain piperidine derivatives are being investigated for their antiviral properties. ijnrd.org
The introduction of chiral centers into the piperidine ring can significantly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. thieme-connect.comthieme-connect.com This makes chiral piperidine scaffolds particularly valuable in drug design for optimizing drug-like properties. thieme-connect.com
Table 2: Examples of Drug Classes with Piperidine Scaffolds
| Drug Class | Example(s) |
| Antipsychotics | Haloperidol, Risperidone |
| Opioid Analgesics | Fentanyl, Meperidine |
| Antihistamines | Loratadine, Fexofenadine |
| Anticholinergics | Ditran |
This table showcases the broad utility of the piperidine scaffold across different therapeutic areas.
The combination of two distinct pharmacophores, such as thiazole and piperidine, into a single hybrid molecule is a strategic approach in medicinal chemistry aimed at achieving synergistic effects. nih.gov This can lead to compounds with enhanced biological activity, improved target selectivity, or a novel mechanism of action that would not be achievable with either scaffold alone. nih.govnih.gov
Research into fused and linked heterocyclic systems demonstrates that such molecular hybridization can be a powerful tool for developing novel therapeutic agents. nih.govnih.gov The exploration of thiazole-piperidine hybrids allows for fine-tuning of pharmacological properties, potentially leading to the discovery of lead compounds for a variety of diseases. nih.gov
Future Perspectives and Research Challenges
Development of Advanced Synthetic Methodologies for Complex Analogs
The synthesis of structurally complex analogs of 3-(1,3-thiazol-2-yloxy)piperidine, which are crucial for probing structure-activity relationships (SAR), necessitates the development of more advanced and efficient synthetic methodologies. Current approaches often rely on classical techniques which may have limitations in terms of yield, stereoselectivity, and functional group tolerance.
Future synthetic strategies are moving towards catalytic and chemo-enzymatic methods to overcome these challenges. For the piperidine (B6355638) core, significant progress has been made in the catalytic hydrogenation of pyridine (B92270) precursors, which are a common source for piperidines. nih.gov While these reactions have traditionally required harsh conditions, recent developments include platinum- and palladium-catalyzed hydrogenations that proceed under milder conditions, enabling the synthesis of complex alkoxy-piperidine derivatives. nih.gov Another advanced approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the creation of enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and boronic acids. acs.orgsnnu.edu.cn This method demonstrates broad functional group tolerance and has been successfully applied on a gram scale. acs.org Furthermore, chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, are emerging as powerful tools. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into precisely stereo-defined 3-substituted piperidines. nih.gov
For the thiazole (B1198619) moiety, the Hantzsch synthesis remains a widely used method, involving the cyclization of α-halocarbonyl compounds with a thioamide. researchgate.net However, to create more complex and diverse analogs, researchers are exploring parallel synthesis techniques. One such method involves the reaction of piperazine (B1678402) with 4-chloromethyl-2-amino thiazoles, followed by diversification with a variety of carboxylic acids to generate large libraries of derivatives. researchgate.net Modified Gewald reactions, using precursors like 1,4-dithiane-2,5-diol, also offer a pathway to substituted thiazoles, where the substitution pattern on the nitrile precursor can selectively direct the outcome. beilstein-journals.org
The key challenge lies in efficiently coupling the fully elaborated thiazole and piperidine rings. Future methodologies will likely focus on late-stage functionalization and novel cross-coupling strategies that can join these two heterocyclic systems with high regioselectivity and stereocontrol.
Integration of Artificial Intelligence and Machine Learning in Molecular Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel thiazolyl-piperidine analogs by accelerating the discovery process and optimizing molecular properties. mdpi.comnih.govijhespub.org These computational tools can analyze vast chemical spaces and predict the biological activities and physicochemical properties of hypothetical compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govmdpi.com
A significant application of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. For instance, QSAR models have been developed for furan-pyrazole piperidine derivatives using genetic algorithms (GA) and multiple linear regression (MLR) to correlate 2D and 3D molecular descriptors with biological activity. nih.gov Such models, once validated, can be used to predict the potency of newly designed compounds. nih.gov Similar ML-based models have been successfully employed to predict the anti-urease activity of novel thiazole derivatives, demonstrating the broad applicability of these methods. researchgate.net The process involves building a model from a large dataset of known inhibitors and then using it to screen new virtual compounds, with the most promising candidates being synthesized and tested experimentally. researchgate.net
Generative models, a more advanced form of AI, can design novel molecules de novo. These models, such as variational autoencoders (VAEs), can learn the underlying patterns of a given class of molecules and then generate new structures with desired properties. mdpi.com This approach moves beyond screening existing virtual libraries to creating entirely new chemical entities. The integration of physics-informed machine learning (PIML) further enhances these models by incorporating fundamental physical principles, leading to more accurate predictions. mdpi.com
Exploration of Novel Reaction Pathways for Thiazolyl-Piperidine Systems
Discovering novel reaction pathways is critical for accessing new chemical space and improving the efficiency and sustainability of synthesis. For the piperidine ring, research is moving beyond simple reduction of pyridines to more sophisticated cyclization reactions. nih.gov Palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes provides a route to various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Intramolecular hydroamination, where an amine adds across a tethered alkene, is another powerful strategy. For example, the use of a rhodium catalyst can effect the anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes to yield 3-arylpiperidines with high diastereoselectivity. organic-chemistry.org
For the thiazole portion, novel pathways often involve multicomponent reactions or cascade protocols. A common synthetic protocol for both thiazolines and thiazoles utilizes readily available substrates under mild conditions, often without the need for extensive purification. researchgate.net More complex fused systems can also be accessed through innovative routes. For example, thiazole-fused quinazolinones have been synthesized via a sequence involving the formation of N-aryl cyanothioformamides, which are then cyclized. mdpi.com
The ultimate goal is the development of convergent pathways that construct the entire thiazolyl-piperidine system in a single or few steps. One potential approach is the extension of multicomponent reactions to include precursors for both rings. Another avenue is the exploration of tandem reactions, where the formation of one ring triggers the cyclization of the second. A significant challenge is controlling the regiochemistry and stereochemistry when multiple reactive sites are present. The development of highly selective catalysts will be essential to overcoming this hurdle and unlocking new, efficient routes to these complex heterocyclic systems. nih.gov
Uncovering Unique Molecular Interaction Profiles through Enhanced Characterization Techniques
Understanding how thiazolyl-piperidine analogs interact with their biological targets is fundamental to rational drug design. While standard techniques like NMR and X-ray crystallography provide essential structural information, enhanced and often computationally-assisted methods are required to build a detailed picture of molecular interaction profiles.
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a molecule within the active site of a target protein. nih.gov In studies of thiazole-clubbed piperazine derivatives, molecular docking revealed key binding interactions with amino acids in both the catalytic active site and the peripheral anionic site of acetylcholinesterase, explaining the observed inhibitory potency. nih.gov This allows researchers to visualize interactions and generate hypotheses for designing improved analogs.
Computational studies that analyze parameters beyond simple docking are also becoming increasingly important. Methods like calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as Natural Bonding Orbital (NBO) analysis, provide a deeper understanding of a molecule's electronic structure, stability, and charge distribution. researchgate.net These quantum chemical calculations can help explain reactivity and intermolecular interactions that govern biological activity. researchgate.net
The integration of experimental data with these computational models provides the most powerful approach. For example, QSAR models can identify the key physicochemical properties that drive activity, which can then be rationalized through docking studies. nih.gov The challenge lies in the accuracy of the force fields and scoring functions used in computational models. Future progress will involve the development of more sophisticated algorithms and the use of machine learning to refine these models based on large experimental datasets. Combining these in silico techniques with biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) will provide a comprehensive understanding of the unique molecular interaction profiles of this compound derivatives.
Q & A
Basic: What are the critical considerations for synthesizing 3-(1,3-Thiazol-2-yloxy)piperidine, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound requires careful selection of coupling agents, solvents, and catalysts. For example, nucleophilic substitution between thiazole derivatives and piperidine intermediates often employs polar aprotic solvents (e.g., DMF or DMSO) and bases like K₂CO₃ to facilitate deprotonation. Evidence from analogous syntheses highlights the importance of temperature control (60–100°C) and reaction time (12–24 hours) to maximize yield . Optimization can be guided by factorial design, where variables such as molar ratios, solvent polarity, and catalyst loading are systematically varied to identify ideal conditions .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm the piperidine-thiazole linkage by identifying proton shifts at δ 3.5–4.5 ppm (piperidine oxy-group) and δ 7.0–8.5 ppm (thiazole protons) .
- IR Spectroscopy : Stretching vibrations for C-O-C (1100–1250 cm) and thiazole C=N (1600–1650 cm) validate functional groups.
- HPLC-MS : Ensures purity (>95%) and verifies molecular weight (e.g., [M+H] at m/z 213).
Advanced: How can computational modeling predict the reactivity and stability of this compound in different environments?
Answer:
Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., nucleophilic oxygen or electrophilic thiazole carbons). Molecular dynamics simulations assess stability in aqueous or lipid environments by analyzing solvation energy and conformational flexibility . Software like Gaussian or Schrödinger Suite enables virtual screening of degradation pathways, such as hydrolysis under acidic conditions .
Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:
- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed IC₅₀ measurement methods).
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across derivatives to isolate key functional groups influencing activity .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, using statistical tools like ANOVA to assess significance .
Advanced: How can factorial design improve the scalability of this compound synthesis?
Answer:
A 2 factorial design evaluates critical factors (e.g., temperature, catalyst type, and solvent volume). For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst Loading | 5 mol% | 15 mol% |
| Solvent (DMF) | 10 mL | 30 mL |
Response surface methodology (RSM) then identifies optimal conditions for high yield and minimal byproducts .
Advanced: What mechanisms underlie the metabolic stability of this compound in pharmacokinetic studies?
Answer:
Metabolic pathways are influenced by cytochrome P450 enzyme interactions. In vitro microsomal assays (e.g., human liver microsomes) quantify oxidation rates, while LC-MS/MS detects metabolites like hydroxylated thiazole or N-oxidized piperidine. Computational ADMET predictions (e.g., using SwissADME) highlight susceptibility to glucuronidation or sulfation .
Advanced: How does this compound compare structurally and functionally to analogs like 1-(2-thiazolyl)piperazine?
Answer:
Comparative studies should focus on:
- Structural Differences : Piperidine vs. piperazine rings alter conformational flexibility and hydrogen-bonding capacity.
- Bioactivity : Piperidine derivatives may exhibit enhanced blood-brain barrier penetration due to reduced polarity.
- Synthetic Routes : Piperazine analogs often require reductive amination, whereas piperidine derivatives use nucleophilic substitution .
Advanced: What protocols ensure the long-term stability of this compound in storage?
Answer:
Stability studies under ICH guidelines recommend:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
